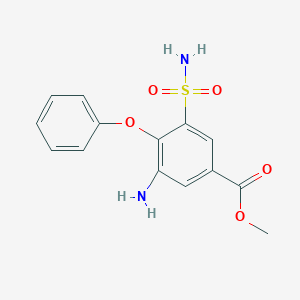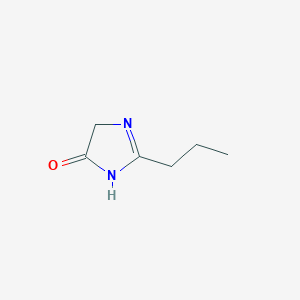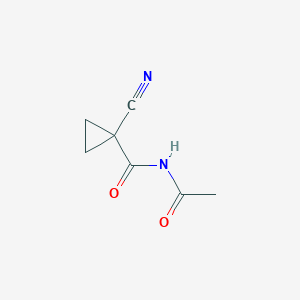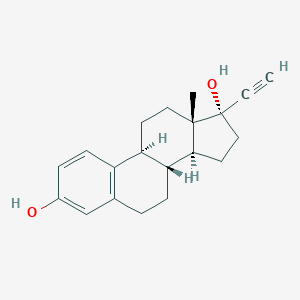
17beta-Ethinylestradiol
Descripción general
Descripción
17beta-Ethinylestradiol (EE2) is a synthetic hormone and a derivative of estradiol (E2) . It is used in estrogen replacement therapy, suspension of breastfeeding, treatment of osteoporosis, menopausal and postmenopausal syndrome . It is also used to treat prostatic cancer and breast cancer in postmenopausal women . EE2 functions as an endocrine-disrupting chemical .
Chemical Reactions Analysis
EE2 can be degraded using a boron-doped diamond anode with sodium sulfate (Na2SO4) and sodium chloride (NaCl) as supporting electrolytes . The degradation of EE2 leads to the generation of hydroxylated and/or halogenated transformation products .Aplicaciones Científicas De Investigación
Biodegradation of EE2 by Aeromonas Genus
- Summary of Application: EE2, a synthetically derived analogue of endogenous estrogen, is widely employed as a hormonal contraceptive and is recognized as a highly hazardous emerging pollutant . This study aimed to isolate bacteria from consortia recovered from mine sediments and acid mine drainage samples, both considered extreme environments, with the ability to degrade EE2 .
- Methods of Application: From the most promising consortia, isolates affiliated with the Aeromonas, Rhizobium, and Paraburkholderia genera were obtained, demonstrating the capability of growing at 50 mg/L EE2 . These isolates were tested with 9 mg/L of EE2 as the sole carbon source .
- Results: Among the isolated strains, Aeromonas salmonicida MLN-TP7 exhibited the best performance, efficiently degrading EE2 (95 ± 8%) and reaching concentrations of this compound below the limits of detection within 7 and 9 days .
Effects of EE2 on Daphnia Magna
- Summary of Application: EE2 has been detected in the aquatic environment in various locations around the globe since it is the main synthetic hormone used as a female oral contraceptive and is also applied in veterinary medicine and animal production . This study was intended to assess the chronic effects of EE2, in the non-target organism as Daphnia magna .
- Methods of Application: This aquatic organism was chronically exposed (21 days) to 0.00 (control group), 0.10, 1.00, 10.0, and 100 μg/L of EE2 .
- Results: Alterations as anticipation in the age at first reproduction, a decrease of the growth rate, oxidative stress, and lipid peroxidation were detected, as well as genotoxic damage . Therefore, it was possible to infer that EE2 can disrupt several metabolic pathways and physiological functions of D. magna, since EE2 demonstrated ecotoxicity, at environmentally relevant concentrations .
Natural Degradation of EE2 in Surface Water
- Summary of Application: This study focuses on the natural degradation of EE2 in surface water . EE2 is a widespread hormonal xenobiotic from the group of chemically modified estrogens . Every combined contraceptive pill contains EE2 in the dosage of 20 or 30 μg per tablet .
- Methods of Application: The study models the natural degradation of EE2 in surface water .
- Results: The results of this study are not available in the summary. For detailed results, please refer to the original article .
Adverse Effects of EE2 on Biota
- Summary of Application: EE2 is a frequently used drug and an endocrine disruptive substance . Adverse effects on biota have been reported when they are exposed to this substance in the environment .
- Methods of Application: The study reviews the adverse effects of EE2 on biota in the environment .
- Results: The results of this study are not available in the summary. For detailed results, please refer to the original article .
Effects of EE2 on Zebrafish
- Summary of Application: This study was intended to assess the chronic effects of EE2 on zebrafish . EE2 is a synthetic hormone used as a female oral contraceptive and is also applied in veterinary medicine and animal production .
- Methods of Application: Zebrafish were chronically exposed to various concentrations of EE2 .
- Results: The results of this study are not available in the summary. For detailed results, please refer to the original article .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(8R,9S,13S,14S,17S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYWIDHMRZLRN-SWBPCFCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873493 | |
| Record name | 17-epi-Ethynylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17beta-Ethinylestradiol | |
CAS RN |
4717-38-8 | |
| Record name | 17beta-Ethinylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-epi-Ethynylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17.BETA.-ETHINYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II522L1IMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



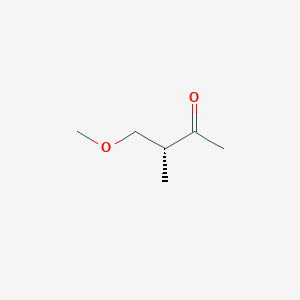
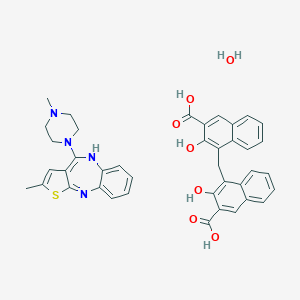
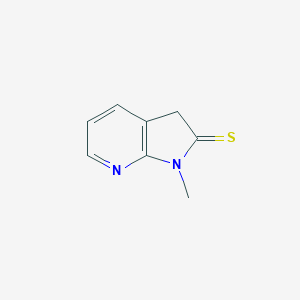
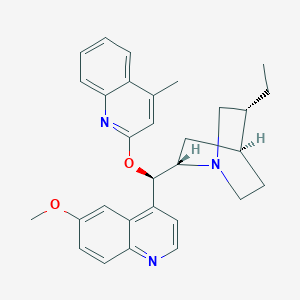

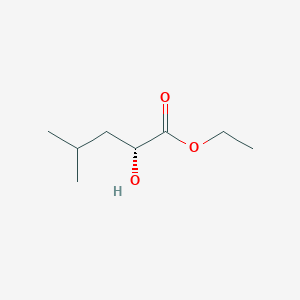
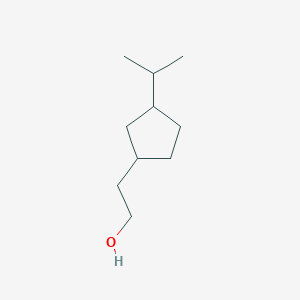
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
